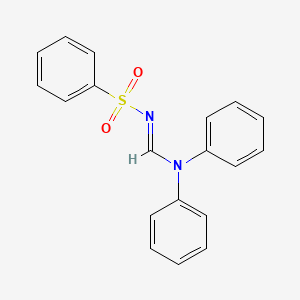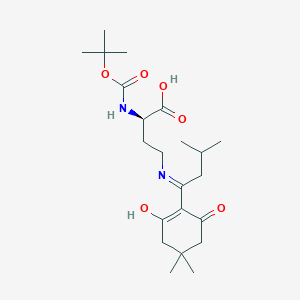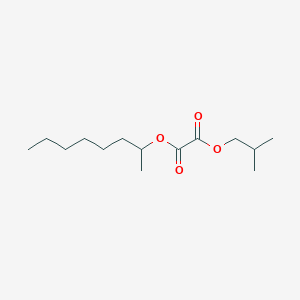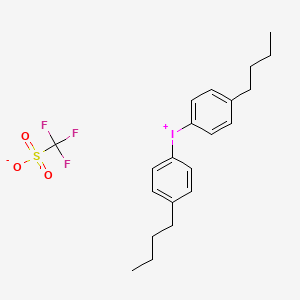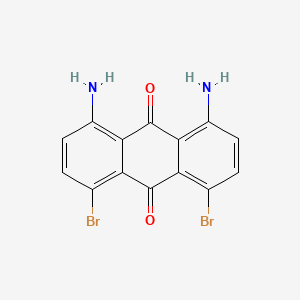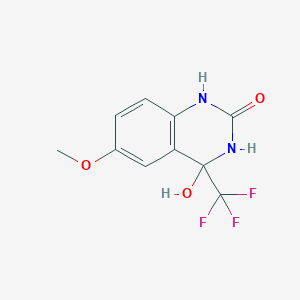![molecular formula C8H6ClNO2 B13141197 Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, where a nitro group (NO2) and a chloroethenyl group (C2H2Cl) are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- typically involves the nitration of a chloroethenyl-substituted benzene derivative. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of reaction and minimize side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step could involve the chlorination of benzene to form chlorobenzene, followed by the introduction of the ethenyl group through a Friedel-Crafts alkylation reaction. The final step would be the nitration of the resulting compound to introduce the nitro group.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (NH2) under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or chloroethenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3, H2SO4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted benzene compounds.
Applications De Recherche Scientifique
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to the effects of nitro and chloroethenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroethenyl group can also participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Nitrobenzene: Contains only a nitro group on the benzene ring.
1-Chloro-2-nitrobenzene: Similar structure but with different positions of the substituents.
Uniqueness
Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro- is unique due to the presence of both nitro and chloroethenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to simpler benzene derivatives.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
1-[(Z)-2-chloroethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-6H/b5-4- |
Clé InChI |
MWCLKZIIVNPVCX-PLNGDYQASA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


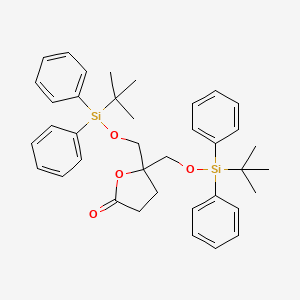
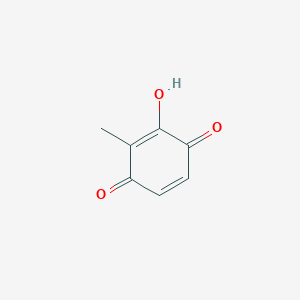
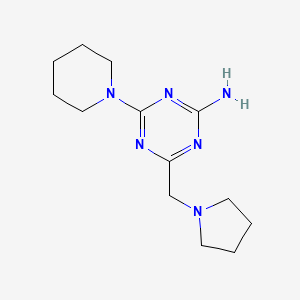
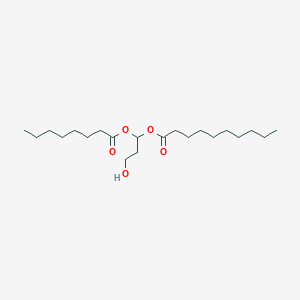
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

